molecular formula C4H8Cl3O3P B1347106 Bis(2-chloroethyl) chlorophosphate CAS No. 6087-94-1

Bis(2-chloroethyl) chlorophosphate

Cat. No.: B1347106
CAS No.: 6087-94-1
M. Wt: 241.43 g/mol
InChI Key: XETKNKZXWYEULP-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) chlorophosphate: is an organophosphorus compound with the molecular formula C4H8Cl3O3P. It is a chlorinated phosphate ester, commonly used in various industrial applications due to its chemical properties. This compound is known for its role as an intermediate in the synthesis of other chemicals and its use in flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) chlorophosphate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with ethylene chlorohydrin (ClCH2CH2OH). The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

POCl3+2ClCH2CH2OH(ClCH2CH2O)2POCl+2HCl\text{POCl}_3 + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{(ClCH}_2\text{CH}_2\text{O)}_2\text{POCl} + 2 \text{HCl} POCl3​+2ClCH2​CH2​OH→(ClCH2​CH2​O)2​POCl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethyl) chlorophosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form bis(2-chloroethyl) phosphate and hydrochloric acid.

    Oxidation: The compound can be oxidized to form various phosphate derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl groups, amines, alkoxides.

    Solvents: Organic solvents such as dichloromethane or acetonitrile.

    Catalysts: Bases like pyridine or triethylamine.

Major Products:

    Bis(2-chloroethyl) phosphate: Formed through hydrolysis.

    Various substituted phosphates: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Flame Retardants: Incorporated into materials to enhance flame resistance.

Biology and Medicine:

    Biochemical Research: Utilized in studies involving phosphorylation and dephosphorylation processes.

Industry:

    Plasticizers: Added to plastics to improve flexibility and durability.

    Pesticides: Used in the formulation of certain pesticides.

Mechanism of Action

Mechanism: Bis(2-chloroethyl) chlorophosphate exerts its effects primarily through its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, leading to the formation of phosphorylated products. This mechanism is crucial in biochemical processes where phosphorylation plays a key role.

Molecular Targets and Pathways:

    Enzymes: Targets enzymes involved in phosphorylation and dephosphorylation.

    Cellular Pathways: Involved in signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

    Bis(2-chloroethyl) phosphate: Similar structure but lacks the chlorophosphate group.

    Tris(2-chloroethyl) phosphate: Contains three 2-chloroethyl groups instead of two.

    Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphate group.

Uniqueness: Bis(2-chloroethyl) chlorophosphate is unique due to its chlorophosphate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific phosphorylation reactions.

Properties

IUPAC Name

1-chloro-2-[chloro(2-chloroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKNKZXWYEULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(OCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209719
Record name Bis(2-chloroethyl) chlorophosphate
Source EPA DSSTox
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Molecular Weight

241.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-94-1
Record name Phosphorochloridic acid, bis(2-chloroethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-chloroethyl) chlorophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-chloroethyl) chlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) chlorophosphate
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Synthesis routes and methods

Procedure details

The amount of 1.9 moles of bis(2-chloroethyl) phosphite was reacted with excess carbon tetrachloride in the presence of a small amount of triethylamine. The bis(2-chloroethyl) phosphorochloridate formed was reacted with 0.86 mole of 2-butene-1,4-diol in the presence of pyridine. The product was isolated in the manner described in the above examples to obtain a yield of 100%. Identified by IR as tetrakis(2-bromoethyl) 2,3-butene diphosphate, the product had a refractive index (nD22) of 1.4852 and contained 29.65% chlorine and 12.24% phosphorus (compared to calculated percentages in C12H22Cl4O8P2 of 28.51% chlorine and 12.45% phosphorus).
Quantity
1.9 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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